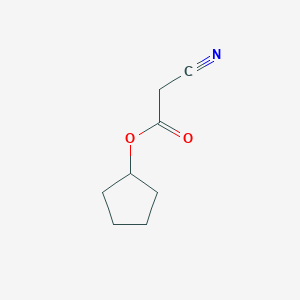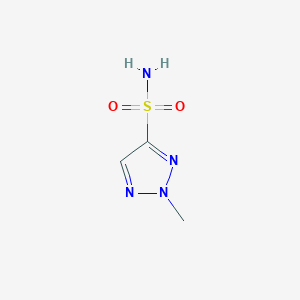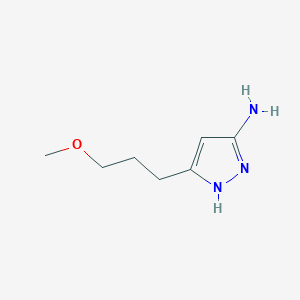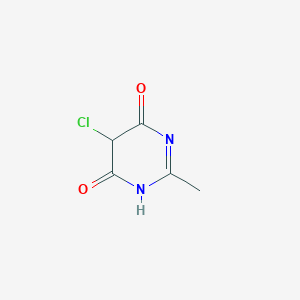
Cyclopentyl 2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-cyanoacetate is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyanoacetic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentyl 2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of cyclopentyl bromide with sodium cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyl 2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of cyanoacetamide derivatives.
Condensation Reactions: The active methylene group in this compound can participate in condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and cyclopentanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, in the presence of a base like sodium ethoxide.
Condensation Reactions: Aldehydes or ketones, often catalyzed by bases like sodium hydroxide or acids like p-toluenesulfonic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Cyanoacetamide Derivatives: Formed from nucleophilic substitution reactions.
β-Keto Esters and β-Diketones: Resulting from condensation reactions.
Cyanoacetic Acid and Cyclopentanol: Products of hydrolysis.
Applications De Recherche Scientifique
Cyclopentyl 2-cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclopentyl 2-cyanoacetate is primarily based on its reactivity as a cyanoacetate derivative. The cyano group and the ester functionality make it a versatile intermediate in organic synthesis. It can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing it to participate in a variety of chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets electrophilic centers in other molecules.
Condensation Reactions: Involves the formation of carbon-carbon bonds through nucleophilic addition to carbonyl groups.
Comparaison Avec Des Composés Similaires
Methyl Cyanoacetate: A simpler ester derivative with a methyl group.
Ethyl Cyanoacetate: Another ester derivative with an ethyl group.
Isopropyl Cyanoacetate: Contains an isopropyl group, offering different steric effects compared to cyclopentyl 2-cyanoacetate.
Propriétés
Numéro CAS |
88107-41-9 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
cyclopentyl 2-cyanoacetate |
InChI |
InChI=1S/C8H11NO2/c9-6-5-8(10)11-7-3-1-2-4-7/h7H,1-5H2 |
Clé InChI |
QVMCJHQMNPLHIR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)



![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)



